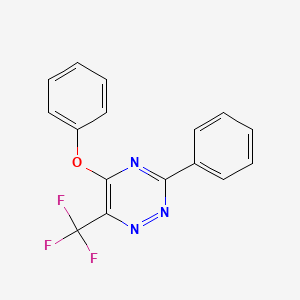

5-苯氧基-3-苯基-6-(三氟甲基)-1,2,4-三嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-Phenoxy-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine" is a derivative of 1,2,4-triazine, a class of heterocyclic compounds that have been extensively studied due to their diverse biological activities and applications in material science. The triazine ring is a versatile scaffold for the synthesis of various compounds with potential anti-tumor properties, as well as for the creation of novel materials with unique thermal and chemical properties.

Synthesis Analysis

The synthesis of triazine derivatives often involves the reaction of various precursors with different reagents to introduce substituents at specific positions on the triazine ring. For instance, the synthesis of 6-trifluoromethyl-1,2,4-triazines can be achieved through the regioselective attack of phenylhydrazine on mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates, depending on the reaction solvent and temperature . Additionally, the synthesis of aromatic polyamides with phenyl-1,3,5-triazine moieties in the main chain can be accomplished via Yamazaki phosphorylation polycondensation, yielding high-molecular-weight polymers with excellent thermal stability .

Molecular Structure Analysis

The molecular structure of triazine derivatives can be elucidated using various spectroscopic techniques, including NMR, IR, and mass spectrometry. For example, the derivatives of 2,4,6-tris(phenoxy)-1,3,5-triazine have been characterized to determine their optical and electrochemical properties . The crystal structure of certain triazine derivatives, such as 3,5-di(2-propenyl)-6-phenyl-1,3,5-triazine-2,4-dione, has been determined by X-ray single crystal diffraction, revealing the presence of significant double bond character in certain bonds .

Chemical Reactions Analysis

Triazine derivatives can undergo various chemical reactions, including condensation polymerizations and reactions with activated arenes, olefins, and diketones. For example, the condensation polymerization of triphenoxy and triphenyl derivatives of 1,3,5-triazine can be carried out in the presence of p-toluenesulfonic acid, leading to the formation of resins with potential applications in material science . Additionally, triazine derivatives can be used as reagents for chlorination and oxidation reactions, as demonstrated by the application of 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are influenced by their molecular structure and the substituents attached to the triazine ring. These properties include solubility, thermal stability, and mechanical strength. For instance, aromatic polyamides with phenyl-1,3,5-triazine moieties exhibit high glass transition temperatures and excellent thermal stabilities, making them suitable for high-temperature applications . The optical properties of triazine derivatives, such as their absorption of electromagnetic radiation, can be studied in dilute solutions, revealing band gaps that are indicative of their electronic structure .

科学研究应用

合成与化学反应

- 合成与反应: 5-苯氧基-3-苯基-6-(三氟甲基)-1,2,4-三嗪是一种化合物,可以使用多种化学反应合成。例如,类似的三嗪已合成并应用于活化芳烃、烯烃和 1,3-二酮的氯化反应中。此类化合物也已用于在温和条件下的氧化合成 (Thorat, Bhong, & Karade, 2013)。

除草活性

- 除草剂特性: 三嗪衍生物,包括具有苯氧基苯氧基嘧啶结构的衍生物,已对其除草活性进行了研究。发现三嗪环中的某些取代基,如三氟甲基,有助于这种活性 (Nezu, Miyazaki, Sugiyama, & Kajiwara, 1996)。

材料科学与工程

- 材料科学应用: 三嗪已用于材料科学,特别是在由弱分子间相互作用稳定的六角形主体框架的创建中。这些框架可用于分子工程和晶体设计中的各种应用 (Saha, Aitipamula, Banerjee, Nangia, Jetti, Boese, Lam, & Mak, 2005)。

光学和电化学性质

- 光学和电化学性质: 已研究了 1,3,5-三嗪的衍生物,包括具有苯氧基取代基的衍生物的光学和电化学性质。这些性质对于它们在电致发光器件和其他电子应用中的潜在应用非常重要 (Dainyte, Gudeika, Buika, & Gražulevičius, 2014)。

生物和医学研究

- 生物和医学研究: 尽管有关 5-苯氧基-3-苯基-6-(三氟甲基)-1,2,4-三嗪在生物和医学研究中的信息有限,但已对相关三嗪化合物作为抗菌剂和在其他药用应用中的潜力进行了研究。这些研究探索了三嗪衍生物的生物活性和相互作用 (Holla, Bhat, & Shetty, 2003)。

属性

IUPAC Name |

5-phenoxy-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3N3O/c17-16(18,19)13-15(23-12-9-5-2-6-10-12)20-14(22-21-13)11-7-3-1-4-8-11/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVHDGOHGCRRHHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(N=N2)C(F)(F)F)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Phenoxy-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-([1,3]Thiazolo[4,5-c]pyridin-2-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B3008956.png)

![5-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-1H-benzo[d]imidazole](/img/structure/B3008957.png)

![1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3008958.png)

![[6-(2,5-Dimethylphenoxy)pyridin-3-yl]methanamine](/img/structure/B3008961.png)

![N-methyl-2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride](/img/no-structure.png)

![6-(6-Bromo-2-methylquinolin-4-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B3008965.png)

![N-cyclohexyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B3008966.png)

![[Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea](/img/structure/B3008967.png)

![2-(4-ethoxyphenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B3008976.png)

![8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B3008979.png)